![molecular formula C19H22ClN3S B2562919 Chlorhydrate de 1-{1-phényl-3-[4-(propylsulfanyl)phényl]-1H-pyrazol-4-yl}méthanamine CAS No. 2194454-14-1](/img/structure/B2562919.png)
Chlorhydrate de 1-{1-phényl-3-[4-(propylsulfanyl)phényl]-1H-pyrazol-4-yl}méthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methanamine hydrochloride is a synthetic compound notable for its applications in various fields, including medicinal chemistry, biochemistry, and industrial chemistry. This compound's unique molecular structure features a phenyl-pyrazol core with a methanamine and propylsulfanyl substituent, providing distinct chemical properties that make it a valuable subject for scientific research.
Applications De Recherche Scientifique
1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methanamine hydrochloride is utilized in various research areas:
Chemistry: Study of pyrazole derivatives and their reactivity.
Biology: Investigating biological activities, including enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications in areas like anti-inflammatory and anticancer research.
Industry: Use as an intermediate in the synthesis of other chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methanamine hydrochloride typically involves a multi-step process:
Formation of the Pyrazol Core: The starting material is often a phenylhydrazine, which undergoes cyclization with a β-keto ester to form the pyrazole ring.
Substitution Reaction: A propylsulfanyl group is introduced via nucleophilic substitution on a suitable precursor.
Attachment of Methanamine: The final step involves the addition of a methanamine moiety to the pyrazole ring. This step often requires controlled conditions such as specific temperature and pH.
Hydrochloride Formation: The free base of the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale Synthesis: Employing automated batch reactors for consistent production.
Optimization of Reaction Conditions: Using catalysts and specific reaction conditions to maximize yield and purity.
Purification Techniques: Advanced methods such as crystallization and chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The aromatic rings and pyrazole can undergo reduction under suitable conditions.
Substitution: Electrophilic or nucleophilic substitution can modify the phenyl or pyrazole rings.
Common Reagents and Conditions
Oxidation: Agents like hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation with palladium or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under specific pH and temperature.
Major Products
The major products depend on the reactions and conditions but can include modified pyrazole rings with altered functional groups.
Mécanisme D'action
The compound exerts its effects through:
Binding to Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating pathways such as signal transduction or gene expression, often involving hydrogen bonding, hydrophobic interactions, and Van der Waals forces.
Comparaison Avec Des Composés Similaires
Unique Features
This compound stands out due to its specific combination of a phenyl-pyrazole core with methanamine and propylsulfanyl groups, providing distinct chemical and biological properties.
Similar Compounds
1-phenyl-3-[4-(methylsulfanyl)phenyl]-1H-pyrazol-4-ylmethanamine hydrochloride: Similar structure but with a methylsulfanyl group.
1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-5-ylmethanamine hydrochloride: Differing in the position of the methanamine group.
By highlighting these aspects, the compound can be better understood in terms of its preparation, reactions, applications, mechanism, and uniqueness among similar compounds.
Propriétés
IUPAC Name |
[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S.ClH/c1-2-12-23-18-10-8-15(9-11-18)19-16(13-20)14-22(21-19)17-6-4-3-5-7-17;/h3-11,14H,2,12-13,20H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJHHCMPLLLASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2CN)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide hydrochloride](/img/structure/B2562839.png)
![(Z)-2-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2562841.png)
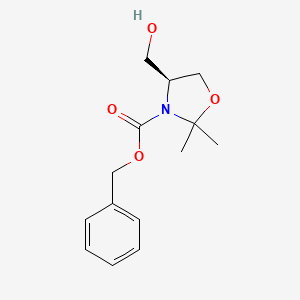

![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2562847.png)
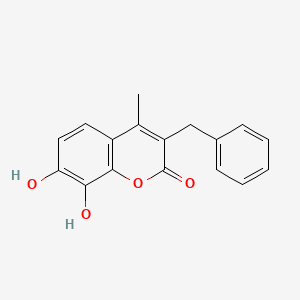
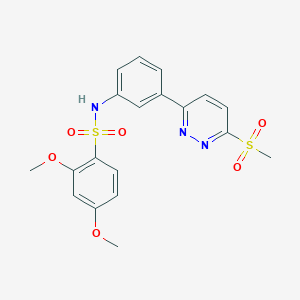
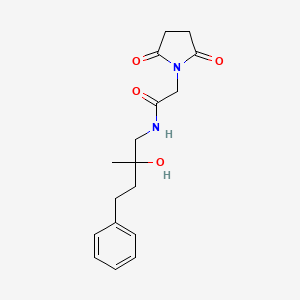
![2-hydroxy-2-phenyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2562854.png)
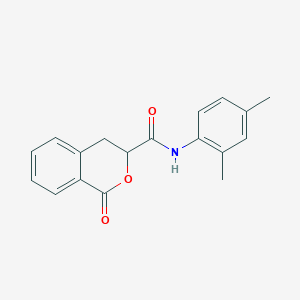
![3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]-1H-indole](/img/structure/B2562856.png)
![N-(5-chloro-2-methoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2562857.png)
![6-(2,5-Dimethoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2562858.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide](/img/structure/B2562859.png)
